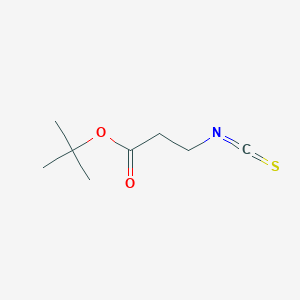

![molecular formula C13H17NO3S2 B067202 Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 175202-59-2](/img/structure/B67202.png)

Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of molecules that feature tetrahydrobenzo[c]thiophene as a core structure, with various functional groups contributing to its unique chemical behavior. The synthesis and study of such compounds are of interest due to their potential applications in various fields, including materials science and medicinal chemistry, despite the exclusion of drug-related applications in this context.

Synthesis Analysis

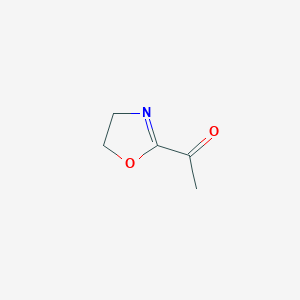

The synthesis of related tetrahydrobenzo[c]thiophene derivatives often involves multi-step chemical reactions starting from simple precursors. For example, a novel route for synthesizing 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, indicating the versatility and complexity of methods used to create such molecules (Alagarsamy et al., 2006).

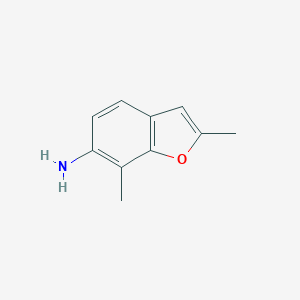

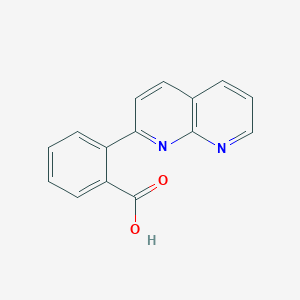

Molecular Structure Analysis

The molecular structure of compounds within this class, including the spatial arrangement and bond lengths, significantly influences their chemical behavior and properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for such analyses. For instance, the crystal structure of model porphyrin precursors reveals detailed geometric configurations, which can provide insights into the molecular structure of related compounds (Jene & Ibers, 2000).

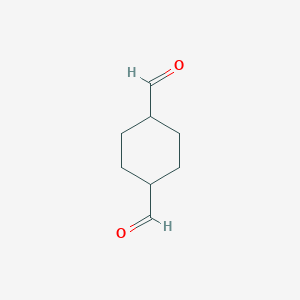

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and condensation reactions, which are fundamental for modifying and understanding their chemical properties. For example, the synthesis of 5-thioxo-hexahydrobenzo[b]thiopheno[2,3-d]-1,2,4-triazolo[1,5-c]pyrimidines from related compounds showcases the diversity of reactions these molecules can undergo (Pfeiffer et al., 2009).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity

Synthetic Routes and Derivatives : The synthesis of novel 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-ones has been explored, showcasing innovative synthetic routes and highlighting their analgesic, anti-inflammatory, and antibacterial activities. This research underscores the importance of such compounds in medicinal chemistry and drug discovery (Alagarsamy et al., 2006).

Heterocyclic Chemistry : Studies have shown the annelation of the 2-aminopyran-4-one ring to condensed thiophenes, indicating the versatility of thiophene derivatives in constructing complex heterocyclic systems. This work demonstrates the potential of such compounds in developing new materials or pharmaceuticals (Volovenko et al., 1983).

Photoproducts and Molecular Geometry : The study of dimethyl 4b,8b,8c,8d-tetrahydrodibenzo[a,f]cyclopropa[cd]pentalene-8b-carboxylate-8c-thionocarboxylate provides insight into the photolysis products of dibenzobarrelene derivatives, revealing the molecular geometry and potential applications in material sciences (Jones et al., 1995).

Cyclization Reactions : The synthesis and intramolecular cyclization of certain thiophene derivatives underline the role of these reactions in creating new heterocyclic compounds with possible applications in drug development and synthetic organic chemistry (Shipilovskikh et al., 2009).

Azo Dye Synthesis : The synthesis of azo benzo[b]thiophene derivatives for use as disperse dyes highlights the importance of thiophene derivatives in the dye and pigment industry, indicating the versatility and industrial application of these compounds (Sabnis & Rangnekar, 1989).

Propiedades

IUPAC Name |

methyl (4E)-4-hydroxyimino-6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S2/c1-13(2)5-7-9(8(6-13)14-16)12(18-4)19-10(7)11(15)17-3/h16H,5-6H2,1-4H3/b14-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOCPYUKFOTDAN-RIYZIHGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(SC(=C2C(=NO)C1)SC)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=C(SC(=C2/C(=N/O)/C1)SC)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)